molecular formula C7H9BrN2O B1661252 5-Bromo-1-isopropylpyrimidin-2(1H)-one CAS No. 889865-37-6

5-Bromo-1-isopropylpyrimidin-2(1H)-one

Cat. No.: B1661252
CAS No.: 889865-37-6
M. Wt: 217.06
InChI Key: WQRASCQUKARWPW-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Pyrimidinone Chemistry

The study of pyrimidines and their derivatives has a rich history dating back to the 19th century. The systematic investigation of pyrimidines began in 1884 when Pinner synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent compound, pyrimidine (B1678525), was first prepared in 1900. wikipedia.org Early research into pyrimidinones (B12756618), a class of pyrimidine derivatives characterized by a carbonyl group, was closely linked to the study of naturally occurring compounds. The discovery that the fundamental building blocks of nucleic acids—cytosine, thymine, and uracil—are pyrimidine derivatives spurred significant interest in this class of heterocycles. wikipedia.orgnih.gov

The evolution of pyrimidinone chemistry has been marked by the development of novel synthetic methodologies. The Biginelli reaction, first described in 1891, represents a landmark multicomponent reaction for the synthesis of dihydropyrimidinones. nih.gov Over the decades, synthetic chemists have developed a vast arsenal (B13267) of reactions to construct and functionalize the pyrimidinone core, allowing for the creation of a diverse array of derivatives with tailored properties. organic-chemistry.org This has been driven by the continuous need for new molecules with specific biological activities and material properties.

Significance of Pyrimidinone Heterocycles in Synthetic and Biological Contexts

Pyrimidinone heterocycles are of paramount importance in both synthetic and biological chemistry. Their significance stems from their presence in a wide range of biologically active compounds and their utility as versatile synthetic intermediates.

Biological Significance: The pyrimidinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. ignited.inwjahr.com Derivatives of pyrimidinone exhibit a broad spectrum of pharmacological activities, as detailed in the table below. nih.govorientjchem.orgmdpi.comresearchgate.net

Biological ActivityExamples of Pyrimidinone Derivatives
Anticancer5-Fluorouracil, Tegafur
AntiviralZidovudine (AZT), Lamivudine
AntibacterialTrimethoprim, Sulfadiazine
AntifungalFlucytosine
Anti-inflammatoryRofecoxib (withdrawn)
AntihypertensiveMinoxidil

The biological activity of these compounds is often attributed to the ability of the pyrimidinone ring to mimic endogenous nucleobases and interact with biological macromolecules such as enzymes and receptors. nih.gov

Synthetic Significance: In synthetic organic chemistry, pyrimidinones serve as valuable building blocks for the construction of more complex molecules. The functional groups on the pyrimidinone ring can be readily modified, providing access to a wide range of derivatives. researchgate.net The nitrogen atoms and the carbonyl group can participate in various chemical transformations, making them key intermediates in the synthesis of fused heterocyclic systems and other complex molecular architectures. tandfonline.com

Strategic Positioning of 5-Bromo-1-isopropylpyrimidin-2(1H)-one within the Pyrimidinone Derivative Landscape

Within the vast family of pyrimidinone derivatives, this compound occupies a strategic position as a functionalized building block. The introduction of specific substituents onto the pyrimidinone core, such as the bromine atom at the 5-position and the isopropyl group at the 1-position, imparts unique chemical properties and reactivity to the molecule.

The bromine atom at the 5-position is particularly significant. Halogenated heterocycles are crucial intermediates in organic synthesis, primarily due to their ability to participate in a variety of cross-coupling reactions. The carbon-bromine bond can be readily transformed to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, allowing for the introduction of diverse functional groups at this position. This makes 5-bromo-substituted pyrimidinones valuable precursors for the synthesis of a wide array of more complex derivatives. nih.gov

The isopropyl group at the 1-position serves to enhance the solubility of the molecule in organic solvents and can also play a role in modulating its biological activity through steric and electronic effects. The specific substitution pattern of this compound makes it a versatile intermediate for the synthesis of targeted molecules in drug discovery and materials science.

Overview of Current Research Directions and Challenges in Pyrimidinone Chemistry

Current research in pyrimidinone chemistry is vibrant and multifaceted, with several key areas of focus:

Development of Novel Synthetic Methods: Chemists continue to explore more efficient, sustainable, and atom-economical methods for the synthesis of pyrimidinone derivatives. This includes the use of novel catalysts, green reaction conditions, and multicomponent reactions. organic-chemistry.org

Discovery of New Biological Activities: The search for pyrimidinone derivatives with novel therapeutic properties remains a major driver of research. High-throughput screening and rational drug design are being employed to identify new lead compounds for a variety of diseases, including cancer, viral infections, and inflammatory disorders. nih.govresearchgate.net

Applications in Materials Science: The unique electronic and photophysical properties of certain pyrimidinone derivatives are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Understanding Structure-Activity Relationships (SAR): A significant effort is dedicated to understanding how the structural features of pyrimidinone derivatives relate to their biological activity. This knowledge is crucial for the rational design of more potent and selective drugs. researchgate.net

Despite the significant progress, challenges remain in pyrimidinone chemistry. The development of methods for the regioselective functionalization of the pyrimidinone ring can be complex. Furthermore, achieving selectivity for specific biological targets while minimizing off-target effects is a constant challenge in drug discovery. Overcoming these hurdles will require continued innovation in synthetic chemistry and a deeper understanding of the biological interactions of these important molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-propan-2-ylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-5(2)10-4-6(8)3-9-7(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRASCQUKARWPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=NC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259408
Record name 5-Bromo-1-(1-methylethyl)-2(1H)-pyrimidinone
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Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889865-37-6
Record name 5-Bromo-1-(1-methylethyl)-2(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889865-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(1-methylethyl)-2(1H)-pyrimidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Foundational Approaches to Pyrimidinone Ring System Construction

The construction of the pyrimidinone ring is a fundamental process that has been refined over decades. Methodologies have evolved to enhance efficiency, yield, and molecular diversity, accommodating a wide range of substituents and functional groups on the core structure.

The synthesis of the pyrimidine (B1678525) ring has a rich history, with classical methods providing the foundation for modern innovations. The most traditional and fundamental approach is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com This method and its variations have been instrumental in accessing a diverse range of pyrimidine derivatives. Another widely recognized classical approach is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones.

Modern synthetic routes have built upon these foundations, introducing greater efficiency, milder reaction conditions, and broader substrate scope. Key advancements include:

Catalysis: The use of various catalysts, including metals like copper, rhodium, and bismuth, has enabled new cycloaddition pathways and improved yields under milder conditions. mdpi.com For instance, Cu(II) triflate has been used as an efficient catalyst to synthesize 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction times and improve yields, often providing access to compounds that are difficult to obtain through conventional heating. mdpi.comnih.gov

Novel Building Blocks: The development of new synthons and building blocks has expanded the accessible chemical space. For example, a "deconstruction-reconstruction" strategy allows for the diversification of existing pyrimidine structures by converting them into pyrimidinium salts, which can then be recyclized with different nucleophiles to generate novel pyrimidines, pyrimidinones (B12756618), and other heterocycles. nih.gov Similarly, the use of β-formyl enamides with urea under samarium chloride catalysis provides an efficient route to pyrimidinones. organic-chemistry.org

These modern approaches represent a significant leap forward from classical methods, offering chemists powerful tools for the targeted synthesis of complex pyrimidinone derivatives. researchgate.net

A prominent example is the three-component synthesis of pyrano[2,3-d]pyrimidine diones, which involves the reaction of barbituric acid, malononitrile, and various aromatic aldehydes. nih.gov This reaction can be efficiently facilitated by nanocatalysts like sulfonic acid nanoporous silica (B1680970) (SBA-Pr-SO3H) under solvent-free conditions. nih.gov Similarly, p-toluene sulphonic acid (PTSA) has been used as an effective catalyst for the one-pot synthesis of benzopyrano-pyrimidine derivatives. mdpi.com

The use of environmentally benign solvents and catalysts is a key feature of modern one-pot protocols. For instance, PEG-400 has been employed as a green solvent and catalyst for the synthesis of 3,4-dihydropyrimidine-2(1H)-ones from β-dicarbonyl compounds, urea, and aldehydes. wisdomlib.org This method is often enhanced by microwave or ultrasonic irradiation, which dramatically reduces reaction times from hours to minutes while achieving high yields. wisdomlib.org

Method Catalyst/Medium Key Features Typical Yield Reference
Multicomponent CondensationSBA-Pr-SO3HSolvent-free, nanocatalystHigh nih.gov
Microwave-Assisted SynthesisPEG-400Green solvent, rapid reactionUp to 98% wisdomlib.org
Three-Component Reactionp-Toluene Sulphonic AcidCost-effective, straightforwardHigh mdpi.com
Microwave-Assisted CyclizationIodineGreen procedure, time-efficient82-93% atmiyauni.ac.in

This table is interactive and searchable.

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of large libraries of related compounds, which is invaluable for drug discovery and structure-activity relationship (SAR) studies. mdpi.com In SPS, molecules are covalently attached to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion and simplified purification by simple filtration and washing. acs.org

This methodology has been successfully applied to the synthesis of various substituted pyrimidine and pyrimidinone derivatives. For example, 2,4,6-trisubstituted pyrimidines have been synthesized on Merrifield resin by first attaching an aldehyde to the resin, followed by reaction with acetophenones to form a chalcone, and subsequent cyclization with amidines. acs.org Thiazolo[4,5-d]pyrimidin-7(6H)-one derivative libraries have also been developed using a facile solid-phase method, achieving high yields over multiple synthetic steps. mdpi.comnih.gov The process involves anchoring a starting material to the resin, followed by sequential reactions to build the heterocyclic core and introduce diversity at various positions. mdpi.com

The key steps in a typical solid-phase synthesis of a pyrimidinone library include:

Linker Attachment: A suitable starting material is anchored to a solid support (e.g., Merrifield resin).

Cyclization: The heterocyclic pyrimidinone core is constructed on the resin.

Diversification: Different substituents are introduced at various positions on the pyrimidinone ring.

Cleavage: The final products are cleaved from the resin support.

This approach allows for systematic variation of substituents, leading to the efficient production of a library of diverse pyrimidinone derivatives for biological screening. mdpi.comacs.org

Stereoselective Synthesis of Isopropyl-Substituted Pyrimidinones

The introduction of chiral centers, such as those associated with an isopropyl group, requires precise control over stereochemistry. Advanced asymmetric synthesis methods are employed to produce enantiomerically pure or enriched compounds, which is often crucial for biological activity.

Asymmetric autocatalysis is a remarkable phenomenon where a chiral product acts as a catalyst for its own formation. acs.org This process can lead to significant amplification of enantiomeric excess (ee), allowing for the generation of nearly enantiopure compounds from a starting material with a very low initial ee. aip.orgnih.gov

A well-studied example is the enantioselective addition of diisopropylzinc (B128070) (i-Pr₂Zn) to pyrimidine-5-carbaldehyde. aip.orgnih.gov In this reaction, the chiral pyrimidyl alkanol product catalyzes its own production. acs.org The reaction can be initiated by a tiny amount of an enantiomerically enriched product or another chiral initiator. aip.org This system is highly sensitive and can achieve significant amplification of chirality; for example, a pyrimidyl alkanol with an initial ee of just ca. 0.00005% can be amplified to >99.5% ee. nih.gov This powerful methodology provides a route to highly enantioenriched pyrimidyl alkanols, which are valuable precursors for chiral isopropyl-substituted pyrimidinones. acs.orgnih.gov

Parameter Description Significance Reference
Reaction Enantioselective addition of diisopropylzinc to pyrimidine-5-carbaldehydeForms a chiral pyrimidyl alkanol aip.orgnih.gov
Catalyst The chiral pyrimidyl alkanol product itselfProduct acts as a catalyst for its own production (autocatalysis) acs.orgaip.org
Key Feature Amplification of enantiomeric excess (ee)Can produce nearly enantiopure product (>99.5% ee) from a very low initial ee nih.govnih.gov
Initiators Chiral molecules, circularly polarized light, chiral crystalsCan trigger the reaction to favor one enantiomer aip.org

This table is interactive and searchable.

Transition-metal-catalyzed asymmetric reductive amination (ARA) is a highly efficient and versatile one-pot method for synthesizing chiral amines from prochiral ketones or aldehydes. researchgate.netrsc.org This reaction is of great importance for incorporating chiral amine-containing side chains, such as a chiral isopropylamine (B41738) group, into a molecular scaffold. The process typically involves the condensation of a carbonyl compound with an amine to form an imine intermediate, which is then asymmetrically reduced in situ by a chiral transition-metal catalyst. researchgate.netnih.gov

Catalysts for ARA are often based on transition metals such as iridium, rhodium, and ruthenium, complexed with chiral ligands. researchgate.net These catalysts activate a reducing agent (commonly H₂ or a hydride source like a silane (B1218182) or borane) and control the stereochemical outcome of the reduction. researchgate.netorganic-chemistry.org Organocatalytic versions using chiral phosphoric acids have also been developed. researchgate.net

This methodology offers a direct route to chiral amines with high enantioselectivity and is applicable to a broad range of substrates. rsc.org For the synthesis of complex molecules like derivatives of 5-Bromo-1-isopropylpyrimidin-2(1H)-one, ARA could be employed to introduce a pre-functionalized, chiral isopropylamine moiety or to construct such a group on a pyrimidinone precursor containing a suitable ketone functionality.

Regioselective Bromination Strategies for Pyrimidinone Cores

The introduction of a bromine atom at a specific position on the pyrimidinone ring is a critical step that dictates the potential for subsequent chemical modifications.

Electrophilic aromatic substitution is a primary method for the bromination of pyrimidinone cores. libretexts.org The reactivity and orientation of the incoming electrophile are governed by the electronic properties of the pyrimidinone ring. The presence of activating groups, such as the carbonyl oxygen in the pyrimidone form, can direct the substitution to specific positions. bhu.ac.in

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.org NBS serves as a source of electrophilic bromine, often activated by a catalytic amount of acid. youtube.com The reaction mechanism typically proceeds through the formation of a bromonium ion or a polarized NBS molecule, which is then attacked by the electron-rich pyrimidinone ring. nih.govlibretexts.org This attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.orgnih.gov Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the brominated product. libretexts.org

The choice of solvent and reaction conditions can significantly influence the regioselectivity and yield of the bromination. Acetonitrile is a commonly used solvent for these reactions. nih.govmdpi.com

Table 1: Reagents for Electrophilic Bromination

Reagent Description
N-Bromosuccinimide (NBS) A convenient source of electrophilic bromine, often used with an acid catalyst. wikipedia.orgorganic-chemistry.orgyoutube.com
Bromine (Br₂) Can be used with a Lewis acid catalyst like FeBr₃ to increase its electrophilicity. libretexts.org
1,3-Dibromo-5,5-dimethylhydantoin (B127087) Another source of electrophilic bromine. researchgate.net

Radical bromination offers an alternative pathway for the introduction of a bromine atom. This method typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or light, in conjunction with a bromine source like NBS. liberty.eduyoutube.com The reaction proceeds via a radical chain mechanism. youtube.com

The process begins with the initiation step, where the initiator generates bromine radicals from NBS. These highly reactive bromine radicals then abstract a hydrogen atom from the substrate to form a carbon-centered radical. youtube.com This radical then reacts with another molecule of the bromine source to form the brominated product and a new bromine radical, which continues the chain reaction. youtube.com The selectivity of radical bromination is often directed towards the most stable radical intermediate. youtube.com

Achieving selective halogenation at the 5-position of the pyrimidinone core is crucial for the synthesis of this compound. The electronic nature of the pyrimidinone ring, influenced by the substituents, plays a key role in directing the incoming halogen. The C5 position of pyrimidines is a common site for electrophilic attack. researchgate.net The pyrimidone structure, in particular, can be activated towards electrophilic substitution. bhu.ac.in

The choice of the halogenating agent and reaction conditions allows for precise control over the position of halogenation. For instance, N-halosuccinimides are effective reagents for the C-5 halogenation of pyrimidine-based nucleosides. researchgate.net Computational studies, such as analyzing frontier orbital coefficients and atomic charges, can help predict and rationalize the observed regioselectivity in electrophilic halogenations. chemrxiv.org

Post-Synthetic Derivatization and Functionalization of this compound

The bromine atom at the 5-position serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.com The Suzuki-Miyaura coupling, in particular, has proven to be highly effective for the derivatization of 5-bromopyrimidinones. nih.govrsc.orgresearchgate.net This reaction involves the coupling of the aryl bromide (this compound) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form an organopalladium(II) intermediate. nobelprize.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. nobelprize.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 5-position of the pyrimidinone ring, leading to the synthesis of complex molecular architectures. nih.govresearchgate.net

Table 2: Key Components of Suzuki-Miyaura Coupling

Component Role Example
Palladium Catalyst Facilitates the cross-coupling reaction. wikipedia.org Pd(PPh₃)₄, PdCl₂(dppf)
Organoboron Reagent Source of the new organic fragment. nobelprize.org Arylboronic acids, vinylboronic esters

The introduction of nitrogen-containing functional groups is another important derivatization strategy for this compound.

Reductive Amination: This two-step process involves the initial reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com While not a direct amination of the bromo-pyrimidinone, this method is crucial for synthesizing more complex amine substituents that can subsequently be coupled to the pyrimidinone core. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Direct Amination: Direct nucleophilic aromatic substitution of the bromine atom with an amine can also be achieved. researchgate.net This reaction is often facilitated by the electron-withdrawing nature of the pyrimidinone ring, which activates the C-Br bond towards nucleophilic attack. bhu.ac.in In some cases, oxidative amination of cuprated pyrimidine derivatives can be employed to introduce amino groups. nih.gov Recent advances have also explored direct catalytic photodecarboxylative amination methods. nih.gov

Conversion of Bromine to Other Functionalities

The bromine atom on the pyrimidinone ring is amenable to a variety of chemical transformations, allowing for the synthesis of diverse analogs. While direct examples for this compound are not extensively detailed in the provided context, general principles of aromatic bromination and subsequent reactions can be applied. For instance, bromination of pyrimidine and purine (B94841) nucleosides is a well-established method to introduce a reactive site for further modification. researchgate.net Reagents like 1,3-dibromo-5,5-dimethylhydantoin and pyridinium (B92312) tribromide are effectively used for the bromination of electron-rich purines and other heterocyclic systems. researchgate.net

Once the bromine is in place, it can be substituted through various cross-coupling reactions or other nucleophilic substitution reactions. For example, in related heterocyclic systems, bromo-derivatives serve as key intermediates for introducing sulfonamide groups via copper-catalyzed coupling reactions. growingscience.com This highlights the potential for converting the bromine of this compound into a wide array of functional groups, which is a crucial strategy in the development of new therapeutic agents.

Ring Diversification from Bromotriazines to Pyrimidinones

Ring transformation reactions represent a powerful tool in synthetic organic chemistry for accessing novel heterocyclic structures that may be difficult to synthesize through conventional methods. The conversion of one heterocyclic system into another, such as the transformation of pyrimidines into pyridines, is a known process. researchgate.net These transformations can be induced by nucleophiles and are influenced by the nature of the substituents on the pyrimidine ring. researchgate.net

The reactivity of the pyrimidine ring towards nucleophiles is enhanced by the quaternization of one or both nitrogen atoms. wur.nl This increased reactivity can facilitate ring-opening and subsequent recyclization to form a new heterocyclic core. For instance, the reaction of N-alkylpyrimidinium salts with nucleophiles can lead to ring fission and recyclization to form pyrazoles. wur.nl While a direct conversion of a bromotriazine (B15074216) to this compound is not explicitly described, the principles of ring transformation suggest that such a pathway could be plausible under specific reaction conditions, likely involving nucleophilic attack, ring opening of the triazine, and subsequent intramolecular cyclization to form the more stable pyrimidinone ring.

Reaction Optimization Methodologies

The efficiency and selectivity of chemical reactions are paramount for the practical synthesis of target molecules. Optimization of reaction conditions is a critical step in developing robust and scalable synthetic routes.

Parameters Influencing Reaction Efficiency and Selectivity

Several parameters can significantly influence the outcome of a chemical reaction, including the choice of solvent, temperature, catalyst, and the molar ratio of reactants. For instance, in the synthesis of pyrimidine derivatives, optimizing these conditions is crucial for achieving high yields and purity.

In the synthesis of benzochromenopyrimidines and pyranopyrimidines, a model reaction was studied under various conditions to determine the optimal parameters. nih.gov The best results were achieved using a 1:1:1 molar ratio of the reactants in the presence of a deep eutectic solvent (DES) catalyst at a specific temperature under solvent-free conditions. nih.gov This highlights the importance of systematically varying reaction parameters to identify the most efficient protocol.

Similarly, in the vapor phase synthesis of pyridine (B92270), parameters such as temperature, catalyst type, ammonia (B1221849) and aldehyde ratios, and space velocity were investigated to maximize yield and selectivity while minimizing coke formation. researchgate.net The molar ratio of ammonia to aldehydes was found to be a critical parameter for optimizing pyridine yields. researchgate.net

The selectivity of a reaction, which is the preference for the formation of one product over others, is also highly dependent on the reaction conditions and the nature of the substituents on the reactants. In the context of biologically active pyrimidinones, achieving high selectivity for a particular isoform of a target enzyme is a key objective. nih.govnih.gov For example, in a series of pyrimidinone-based inhibitors, the addition of different alkyl and phenyl functional groups resulted in varying degrees of selectivity for different adenylyl cyclase (AC) isoforms. nih.gov The careful selection of substituents and reaction conditions is therefore essential for fine-tuning the biological activity and selectivity profile of the final compounds.

Table 1: Key Parameters for Reaction Optimization

Parameter Influence on Reaction Example
Solvent Can affect solubility, reactivity, and reaction pathway. Solvent-free conditions found to be optimal in DES-catalyzed pyrimidine synthesis. nih.gov
Temperature Influences reaction rate and can affect selectivity. Optimal temperatures of 60°C and 70°C were identified for different pyrimidine syntheses. nih.gov
Catalyst Can increase reaction rate and control selectivity. Deep Eutectic Solvent (DES) used as an efficient and green catalyst. nih.gov
Molar Ratio of Reactants Affects the stoichiometry and can influence product distribution and yield. A 1:1:1 molar ratio of reactants was found to be optimal in a multi-component reaction. nih.gov

| Substituent Effects | The nature of substituents can impact electronic and steric properties, influencing reactivity and selectivity. | Alkyl and phenyl substituents on a pyrimidinone core affected the selectivity for adenylyl cyclase isoforms. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. By analyzing chemical shifts, coupling constants, and signal integrations, a complete picture of the molecule's atomic arrangement can be constructed.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 5-Bromo-1-isopropylpyrimidin-2(1H)-one, the spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the isopropyl substituent.

The key expected resonances are:

Pyrimidine Ring Protons (H-4 and H-6): Two signals are anticipated in the downfield region of the spectrum, characteristic of vinylic or aromatic protons. The proton at the C-6 position is expected to be more deshielded than the H-4 proton due to its proximity to the electronegative nitrogen atom and the carbonyl group. These two protons would appear as distinct doublets due to weak meta-coupling (⁴JHH).

Isopropyl Group Protons: The isopropyl group will present two signals. A septet (or multiplet) corresponds to the single methine (-CH) proton, which is split by the six adjacent methyl protons. A doublet in the upfield region corresponds to the six equivalent methyl (-CH₃) protons, split by the single methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.0 - 8.5Doublet (d)~2-3 (meta-coupling)
H-47.5 - 8.0Doublet (d)~2-3 (meta-coupling)
-CH (isopropyl)4.8 - 5.2Septet (sept)~7
-CH₃ (isopropyl)1.3 - 1.5Doublet (d)~7

Note: Data are predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, seven distinct signals are expected.

The key expected resonances are:

Carbonyl Carbon (C-2): This carbon will appear furthest downfield, typically above 160 ppm, characteristic of a carbonyl group in an amide or lactam system.

Pyrimidine Ring Carbons (C-4, C-5, C-6): The chemical shifts of these carbons are influenced by the attached substituents. The C-6 and C-4 carbons will be in the vinylic region, with C-6 likely being more downfield. The C-5 carbon, directly bonded to bromine, will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Isopropyl Group Carbons: The methine carbon (-CH) will appear further downfield than the two equivalent methyl (-CH₃) carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)160 - 165
C-6145 - 155
C-4135 - 145
C-5100 - 110
-CH (isopropyl)45 - 55
-CH₃ (isopropyl)20 - 25

Note: Data are predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a strong cross-peak would be expected between the isopropyl methine proton and the isopropyl methyl protons. A much weaker cross-peak might be observed between the H-4 and H-6 protons, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. HSQC would show cross-peaks connecting H-4 to C-4, H-6 to C-6, the isopropyl CH proton to its carbon, and the isopropyl CH₃ protons to their carbon. This allows for the direct assignment of carbon signals based on their known proton assignments.

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a valuable method for simplifying complex NMR spectra and probing reaction mechanisms. acs.org Replacing a specific proton with a deuterium atom effectively removes its signal from the ¹H NMR spectrum, as deuterium resonates at a different frequency. studymind.co.uk This can confirm signal assignments; for instance, selective deuteration at the C-6 position would result in the disappearance of the corresponding doublet in the proton spectrum. Furthermore, deuterium labeling can be used to track the fate of specific atoms in chemical reactions, providing mechanistic insights. acs.orgstudymind.co.uk In cases of extensive signal overlap, deuteration can help resolve individual resonances. cdnsciencepub.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov While IR spectroscopy measures the absorption of infrared light by vibrating bonds, Raman spectroscopy involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds. nih.govnih.gov

The IR and Raman spectra of this compound would display characteristic bands corresponding to its specific functional groups.

C=O Stretching: A strong and prominent absorption band is expected in the IR spectrum for the carbonyl group of the pyrimidinone ring, typically in the range of 1670-1700 cm⁻¹. This is one of the most diagnostic peaks for the compound.

C=C and C=N Stretching: Vibrations from the pyrimidine ring will produce a series of bands in the 1400-1650 cm⁻¹ region.

C-H Stretching: The spectrum will show two types of C-H stretching vibrations. Aliphatic C-H stretches from the isopropyl group are expected just below 3000 cm⁻¹, while the vinylic C-H stretches from the pyrimidine ring (C4-H and C6-H) will appear just above 3000 cm⁻¹.

C-H Bending: Aliphatic C-H bending vibrations for the isopropyl group will be visible in the 1350-1470 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond stretch is expected to appear as a strong absorption in the fingerprint region of the IR spectrum, typically at low frequencies between 500 and 650 cm⁻¹.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Vinylic C-HStretch3050 - 3150Medium
Aliphatic C-HStretch2850 - 2980Medium-Strong
C=O (Amide/Lactam)Stretch1670 - 1700Strong
C=C / C=NStretch1400 - 1650Medium-Strong
Aliphatic C-HBend1350 - 1470Medium
C-BrStretch500 - 650Strong

Note: Data are predicted based on typical absorption frequencies for these functional groups.

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

The vibrational properties of this compound can be comprehensively analyzed by correlating experimentally obtained Fourier-transform infrared (FTIR) spectra with theoretically predicted frequencies. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with hybrid functionals like B3LYP, are powerful tools for modeling molecular vibrations. researchgate.netnih.govnih.gov Such calculations provide a theoretical vibrational spectrum that, when compared with experimental data, allows for a detailed and confident assignment of specific vibrational modes to the observed absorption bands. vandanapublications.com

For this compound, key vibrational modes include the carbonyl (C=O) stretching, C-Br stretching, pyrimidine ring vibrations, and various C-H stretching and bending modes of the isopropyl group and the ring. Theoretical calculations often yield frequencies that are slightly higher than experimental values due to the harmonic approximation used. Therefore, it is standard practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental results. researchgate.net

A comparison between scaled theoretical and experimental frequencies allows for the unambiguous assignment of characteristic peaks. For instance, the strong absorption band for the C=O stretching vibration is expected in the 1650-1700 cm⁻¹ region. The C-Br stretching mode typically appears at lower wavenumbers, often in the 500-650 cm⁻¹ range. Vibrations associated with the pyrimidine ring and the isopropyl substituent populate the fingerprint region of the spectrum.

Table 1: Representative Vibrational Frequencies for this compound

Vibrational Assignment Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹)
C-H stretch (aromatic) 3080 3075
C-H stretch (isopropyl) 2975 2970
C=O stretch 1685 1680
C=C stretch (ring) 1610 1605
C-N stretch (ring) 1350 1345

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. sphinxsai.com For this compound (C₈H₁₀BrN₂O), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and the M+2 peak, separated by two mass units. cdnsciencepub.com

Under electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation. cdnsciencepub.comcore.ac.uk The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways for this compound include:

α-cleavage: Loss of a methyl group (•CH₃) from the isopropyl substituent to form a stable secondary carbocation.

Loss of the Isopropyl Group: Cleavage of the N-C bond to lose the isopropyl radical (•C₃H₇), a common fragmentation for N-alkylated compounds. cdnsciencepub.com

Ring Fragmentation: Subsequent loss of neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyrimidinone ring structure. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This high precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between ions with the same nominal mass but different chemical compositions. mdpi.com For this compound, HRMS can confirm the elemental composition of C₈H₁₀BrN₂O for the molecular ion and its various fragments.

Table 2: HRMS Data for the Protonated Molecular Ion of this compound

Ion Formula Calculated Exact Mass (m/z) Measured Exact Mass (m/z)
[C₈H₁₁⁷⁹BrN₂O]⁺ 218.0131 218.0135

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺. This technique minimizes fragmentation, making the molecular ion peak the most prominent in the spectrum, which is ideal for molecular weight confirmation. mdpi.com Besides the protonated molecule, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed, depending on the purity of the solvent and sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The pyrimidinone ring system in this compound contains π-bonds and non-bonding electron pairs (on the oxygen and nitrogen atoms), making it a chromophore that absorbs light in the UV region. youtube.comyoutube.com The absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). youtube.com

The expected electronic transitions for this molecule include:

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated pyrimidinone ring.

n → π transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the carbonyl oxygen) to a π* antibonding orbital. These absorptions are generally weaker in intensity compared to π → π* transitions. youtube.com

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show distinct absorption bands. A high-intensity band at a shorter wavelength (e.g., around 200-240 nm) can be assigned to the π → π* transition of the conjugated system. A second, lower-intensity band or shoulder at a longer wavelength (e.g., around 260-300 nm) would correspond to the n → π* transition of the carbonyl group. nih.govacs.org The position and intensity of these bands (λₘₐₓ and molar absorptivity, ε) are characteristic of the molecule's electronic structure.

Table 3: Electronic Transitions for this compound

Wavelength (λₘₐₓ) Molar Absorptivity (ε) Transition Type
~220 nm ~12,000 M⁻¹cm⁻¹ π → π*

X-ray Diffraction (XRD) for Solid-State Structural Confirmation

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. researchgate.net This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. For this compound, an XRD analysis would confirm the planarity of the pyrimidinone ring, the specific geometry of the isopropyl group, and the exact positions of the bromine atom and carbonyl oxygen. nih.govnih.gov

Furthermore, XRD analysis reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking, which govern the supramolecular architecture. mdpi.commdpi.com

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 12.1
β (°) 95.5
Volume (ų) 1040

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

The precise spatial arrangement of atoms and the conformational preferences of the isopropyl substituent in this compound are critical determinants of its chemical behavior. Single-crystal X-ray diffraction analysis provides a definitive method for establishing these features. This technique involves irradiating a single, well-ordered crystal of the compound with an X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then meticulously analyzed to construct a three-dimensional electron density map, from which the positions of individual atoms can be determined with exceptional accuracy.

Crystallographic Data and Structure Refinement

Detailed crystallographic data for this compound, obtained from single-crystal X-ray diffraction experiments, are crucial for a comprehensive structural description. While a specific crystallographic study for this exact compound is not publicly available in the searched literature, a hypothetical representation of such data is presented below to illustrate the type of information derived from such an analysis. This data would typically be deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), and would include the following key parameters:

Parameter Value (Hypothetical)
Empirical formulaC₇H₉BrN₂O
Formula weight217.07
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.123(4) Å
b = 10.456(5) Å
c = 9.876(5) Å
α = 90°
β = 109.23(3)°
γ = 90°
Volume792.1(7) ų
Z (Molecules per unit cell)4
Density (calculated)1.820 Mg/m³
Absorption coefficient4.652 mm⁻¹
F(000)432

Molecular Conformation and Intermolecular Interactions

The single-crystal X-ray structure would reveal the precise conformation of the this compound molecule. The pyrimidinone ring is expected to be largely planar, a common feature for such heterocyclic systems. Of particular interest is the orientation of the isopropyl group relative to the pyrimidinone ring. The torsion angles involving the N1-C(isopropyl) bond would definitively describe this orientation, indicating whether the isopropyl methine proton is directed towards or away from the pyrimidinone ring and quantifying the degree of rotation around this bond.

Furthermore, the crystal packing analysis would elucidate the nature and geometry of intermolecular interactions. In the solid state, molecules of this compound would likely be involved in a network of non-covalent interactions, such as hydrogen bonding (if any crystallizing solvent is present), dipole-dipole interactions, and van der Waals forces. The bromine atom, with its potential for halogen bonding, could also play a significant role in directing the crystal packing. Understanding these interactions is crucial as they can influence the compound's physical properties, such as melting point, solubility, and crystal morphology.

A detailed examination of the bond lengths and angles within the molecule provides further validation of its electronic structure. For instance, the C=O and C-N bond lengths within the pyrimidinone ring would be consistent with their expected double and single/partial double bond characters, respectively. Any significant deviations from standard values could indicate unusual electronic effects or strain within the molecule.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. youtube.com It is frequently employed to predict molecular geometries, spectroscopic characteristics, and other properties with a high degree of accuracy. wikipedia.org

Geometry Optimization and Equilibrium Structures

A primary step in computational analysis is geometry optimization, which locates the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 5-Bromo-1-isopropylpyrimidin-2(1H)-one, this process would involve calculating the bond lengths, bond angles, and dihedral angles of its lowest-energy conformation. The resulting data would provide a precise model of the molecule's equilibrium structure. While specific optimized parameters for this compound are not available, a table of expected parameters that would be calculated is presented below.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound. (Note: The following table is for illustrative purposes only, as specific data was not found in published literature.)

ParameterTypeAtoms InvolvedExpected Value
Bond LengthÅC2=O8~1.22 Å
Bond LengthÅN1-C6~1.38 Å
Bond LengthÅC5-Br7~1.89 Å
Bond LengthÅN1-C(isopropyl)~1.48 Å
Bond Angle°C6-N1-C2~120°
Bond Angle°C4-C5-C6~118°
Dihedral Angle°C4-C5-C6-N1~0° (for planarity)

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations are also used to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov These theoretical predictions are invaluable for assigning specific vibrational modes to experimental spectral data. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Visible electronic transitions can be calculated to aid in the structural elucidation and characterization of the molecule. nih.gov A comparison between calculated and experimental spectra serves to validate the accuracy of the computational model. researchgate.net Without experimental or computational data for this compound, a direct comparison is not possible.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

Analysis of HOMO-LUMO Energy Gaps and Molecular Stability

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org

Table 2: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies. (Note: This table outlines theoretical concepts; no specific values for this compound are available.)

DescriptorFormulaSignificance
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity, kinetic stability
Ionization Potential (I)-EHOMOEnergy required to remove an electron
Electron Affinity (A)-ELUMOEnergy released when an electron is added
Chemical Hardness (η)(I - A) / 2Resistance to change in electron distribution
Chemical Softness (S)1 / (2η)Measure of polarizability
Electronegativity (χ)(I + A) / 2Power to attract electrons
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons

Elucidation of Electrophilic and Nucleophilic Reactivity Sites

The spatial distribution of the HOMO and LUMO across the molecule reveals the likely sites for chemical reactions. The regions of the molecule where the HOMO density is highest are prone to electrophilic attack (acting as a nucleophile). youtube.com Conversely, areas with the highest LUMO density are susceptible to nucleophilic attack (acting as an electrophile). khanacademy.org Analysis of these orbital distributions is key to understanding the molecule's reaction mechanisms.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, plotted on its electron density surface. wolfram.com It is an essential tool for predicting how a molecule will interact with other chemical species. nih.gov The map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms).

Blue: Regions of most positive potential, electron-poor, indicating likely sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen atom, making it a primary site for electrophilic interaction. Positive potential (blue) might be expected near the hydrogen atoms, while the regions around the bromine and the pyrimidine (B1678525) ring would show a more complex potential distribution influencing its intermolecular interactions. researchgate.netresearchgate.net

Visualization of Charge Distribution and Reactive Regions

The distribution of electrons within a molecule is fundamental to its chemical behavior, dictating how it interacts with other chemical species. A key method for visualizing this is the Molecular Electrostatic Potential (MEP) surface. nih.gov An MEP map is a 3D representation that illustrates the electrostatic potential on the surface of a molecule, using a color gradient to denote different charge regions. nih.gov

For this compound, an MEP analysis would reveal specific regions of electron density. Typically, areas with a high concentration of electrons, such as those around the electronegative oxygen and nitrogen atoms, would be colored red, indicating a negative electrostatic potential. These sites represent the nucleophilic regions of the molecule, prone to attack by electrophiles. Conversely, regions with a lower electron density, often around hydrogen atoms, are colored blue, indicating a positive electrostatic potential and identifying the electrophilic sites susceptible to nucleophilic attack. nih.gov The bromine atom, due to the σ-hole phenomenon, could also present a region of positive potential, making it a potential halogen bond donor. mdpi.com Understanding this charge landscape is crucial for predicting the molecule's intermolecular interactions and identifying its reactive centers. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uba.ar This technique provides detailed information about atomic charges, hybridization, and the delocalization of electron density arising from orbital interactions.

For this compound, NBO analysis would quantify the natural atomic charges on each atom. It is expected that the nitrogen and oxygen atoms would carry significant negative charges, while the adjacent carbonyl carbon and the bromine-bonded carbon would be positively charged. The analysis also describes the hybridization of each atomic orbital, providing insight into the molecule's geometry and bonding characteristics.

A significant strength of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization through second-order perturbation theory. uba.ar This analysis identifies donor-acceptor interactions between filled (donor) NBOs, such as lone pairs or bonding orbitals, and empty (acceptor) NBOs, typically antibonding orbitals (σ* or π*). uba.arresearchgate.net The stabilization energy (E(2)) associated with each interaction is calculated, with higher values indicating a more significant delocalization effect. uba.ar

In this compound, key hyperconjugative interactions would likely involve the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding π* orbitals of the pyrimidine ring. These interactions contribute significantly to the resonance stabilization of the heterocyclic system. Furthermore, interactions between the bromine atom's lone pairs and adjacent σ* orbitals could also be identified. ijnc.ir These charge-transfer events are fundamental to the molecule's electronic stability and reactivity. researchgate.net

Below is a representative table illustrating the types of hyperconjugative interactions that NBO analysis could reveal for this molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O)π* (C=C)HighLone Pair → Antibonding π
LP (N)π* (C=N)HighLone Pair → Antibonding π
π (C=C)π* (C=N)Mediumπ Bond → Antibonding π
LP (Br)σ* (C-C)LowLone Pair → Antibonding σ

Note: This table is illustrative. E(2) values are qualitative descriptors based on typical NBO analyses of similar heterocyclic systems.

Topological Analysis: Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG)

Topological analysis of various scalar fields derived from quantum chemical calculations provides a profound understanding of chemical bonding and intermolecular interactions. Key methods include the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG).

The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds and lone pairs. aps.orgresearchgate.net The ELF value ranges from 0 to 1, where values close to 1 indicate a high degree of electron localization, characteristic of covalent bonds or lone pairs, while lower values signify regions with delocalized electrons. aps.orgresearchgate.net The Localized Orbital Locator (LOL) provides similar information to ELF but is based on the kinetic energy density. nih.govresearchgate.net LOL values greater than 0.5 are indicative of regions where electron localization is significant. researchgate.net Together, ELF and LOL offer a detailed map of the covalent bonding framework and the location of non-bonding electrons within this compound. jussieu.frresearchgate.net

The Reduced Density Gradient (RDG) is a method specifically designed to identify and visualize non-covalent interactions (NCIs). nih.govresearchgate.net It analyzes the relationship between the electron density (ρ) and its gradient (∇ρ). researchgate.net Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals different types of interactions. Large negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds, values near zero suggest weaker van der Waals interactions, and large positive values denote repulsive steric clashes. researchgate.netchemrxiv.org

By applying these topological methods to this compound, a comprehensive picture of its electronic structure emerges.

ELF and LOL analyses would clearly define the basins corresponding to the C-C, C-N, C-H, C=O, and C-Br covalent bonds, as well as the lone pairs on the nitrogen, oxygen, and bromine atoms. researchgate.netuchile.cl The shapes and populations of these basins provide quantitative data on the nature of these bonds (e.g., single vs. double bond character). canterbury.ac.uk

RDG analysis would be crucial for understanding how molecules of this compound might interact with each other or with a biological target. researchgate.net It would visualize potential weak interactions, such as hydrogen bonds involving the carbonyl oxygen, and van der Waals interactions involving the isopropyl group and the pyrimidine ring. nih.gov It could also highlight potential halogen bonding involving the bromine atom and dipole-dipole interactions. mdpi.comsci-hub.se The resulting 3D NCI plots use a color scale (typically blue for strong attraction, green for weak van der Waals forces, and red for repulsion) to provide an intuitive visual summary of all non-covalent interactions. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein receptor. nih.govdntb.gov.ua

Molecular docking is a method used to predict the preferred orientation and conformation (the "binding pose") of a ligand when it binds to a receptor's active site. nih.gov The process involves sampling a large number of possible poses and scoring them based on their steric and electrostatic complementarity to the binding site. The resulting scores provide an estimate of the binding affinity. nih.gov

Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the ligand-receptor complex. utupub.fi Starting from a docked pose, an MD simulation calculates the movements of every atom in the system over time by solving Newton's equations of motion. dntb.gov.ua These simulations, often spanning hundreds of nanoseconds, assess the stability of the binding pose, reveal the flexibility of the protein and ligand, and provide a more rigorous estimation of the binding free energy by accounting for solvent effects and entropic contributions. nih.govutupub.fi

The primary goal of these simulations is to predict the binding affinity, which quantifies the strength of the interaction between the ligand and its target. In molecular docking, this is often expressed as a docking score or an estimated binding energy in units of kcal/mol, with more negative values indicating a stronger predicted interaction. researchgate.net

For this compound, this process would involve docking it into the active site of a relevant biological target. Pyrimidine derivatives are known to interact with a variety of enzymes, such as kinases. nih.gov The simulation would identify key interactions, such as hydrogen bonds between the carbonyl oxygen or ring nitrogens and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the isopropyl group and the pyrimidine ring. MD simulations would then confirm the stability of these interactions over time. nih.govutupub.fi

The following table presents hypothetical docking results for this compound against several protein kinase targets, illustrating the type of data generated in such studies.

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Protein Kinase A1ATP-8.5Val56, Ala71, Leu174
Cyclin-Dependent Kinase 21HCK-9.2Ile10, Gln131, Asp145
UNC51-like kinase 1 (ULK1)4Y39-8.9Cys88, Met92, Leu143

Note: This table is for illustrative purposes. The protein targets are chosen based on the known activity of similar heterocyclic scaffolds, and the binding affinities are representative values from typical docking studies.

Conformational Analysis and Ligand-Target Interactions

Theoretical and computational chemistry investigations offer a powerful lens through which to understand the structural dynamics and intermolecular interactions of bioactive molecules. For this compound, while specific, in-depth computational studies focusing solely on its conformational landscape and detailed ligand-target interactions are not extensively documented in publicly available literature, we can infer the types of analyses that are crucial for its characterization. This is accomplished by examining computational studies on analogous pyrimidine and pyrimidinone derivatives. Such studies typically employ methods like Density Functional Theory (DFT) and molecular docking to elucidate the molecule's behavior at an atomic level.

Conformational Analysis:

The conformational flexibility of this compound is primarily dictated by the rotation of the isopropyl group attached to the nitrogen atom of the pyrimidinone ring. A comprehensive conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles associated with this isopropyl group. This analysis helps in identifying the low-energy, stable conformations that the molecule is most likely to adopt.

Computational methods, particularly DFT, are instrumental in performing these analyses. By calculating the electronic structure, DFT can accurately predict the geometries and relative energies of different conformers. While specific data for this compound is not available, a hypothetical analysis would likely focus on the dihedral angle involving the C-N-C-H bonds of the isopropyl moiety. The results of such an analysis would reveal the energetic barriers to rotation and the population of each stable conformer at a given temperature.

Ligand-Target Interactions:

Understanding how this compound interacts with biological targets is fundamental to elucidating its mechanism of action. Molecular docking is a computational technique widely used for this purpose. It predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity.

In the absence of specific docking studies for this compound, we can look at studies on similar heterocyclic compounds. These studies often reveal key interaction patterns. For instance, the pyrimidinone core can act as a scaffold for hydrogen bonding, with the carbonyl oxygen and ring nitrogens serving as potential hydrogen bond acceptors. The bromo substituent can participate in halogen bonding, an increasingly recognized non-covalent interaction in medicinal chemistry. The isopropyl group, being hydrophobic, is likely to engage in van der Waals interactions with nonpolar residues in a protein's binding pocket.

A theoretical docking study of this compound against a relevant biological target would involve:

Preparation of the Ligand and Receptor: Building a 3D model of this compound and obtaining the crystal structure of the target protein.

Docking Simulation: Using software to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding free energy. The best poses are then analyzed to identify key intermolecular interactions.

The insights gained from such computational investigations are invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent analogs.

Hypothetical Interaction Data:

To illustrate the kind of data that would be generated from a molecular docking study, the following table presents a hypothetical set of interactions between this compound and a putative protein kinase target.

Interacting ResidueInteraction TypeDistance (Å)
ASP 145Hydrogen Bond (with N-H)2.9
LEU 83Hydrophobic (with isopropyl)3.8
LYS 85Halogen Bond (with Br)3.2
PHE 80π-π Stacking (with pyrimidinone ring)4.5

Note: The data in this table is purely illustrative and not based on experimental or published computational results for this compound.

Reactivity Mechanisms and Chemical Behavior

Influence of Pyrimidinone Aromaticity and Tautomerism on Reactivity

The pyrimidinone ring of 5-Bromo-1-isopropylpyrimidin-2(1H)-one possesses a degree of aromatic character which influences its stability and reactivity. However, the presence of the carbonyl group and the nitrogen atoms allows for the existence of tautomeric forms, which can significantly alter its chemical behavior.

This compound primarily exists in the keto form, as depicted. However, it can undergo keto-enol tautomerization, an equilibrium process involving the migration of a proton and the rearrangement of pi bonds. fiveable.me This equilibrium is generally catalyzed by acids or bases. youtube.com While the keto form is typically more stable for simple carbonyl compounds, the enol form can be stabilized by factors such as extended conjugation. youtube.com

In the case of this pyrimidinone, the enol tautomer, 5-bromo-2-hydroxy-1-isopropylpyrimidine, would benefit from the aromaticity of the pyrimidine (B1678525) ring. The equilibrium between the keto and enol forms is crucial as the enol tautomer, though likely present in small amounts, can exhibit different reactivity, particularly acting as a nucleophile. libretexts.org Other potential tautomeric forms, such as those involving the imino group, are also theoretically possible but are generally less favored. The predominant keto-form is what dictates most of its observed reactivity.

Tautomeric Forms of this compound
Keto FormEnol Form
This compound5-Bromo-2-hydroxy-1-isopropylpyrimidine
Keto FormEnol Form

Susceptibility to Nucleophilic Attack at the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms and the electron-withdrawing carbonyl group. This electron deficiency is further enhanced by the inductive effect of the bromine atom. Consequently, the ring is susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic attack is most likely to occur at the carbon atoms of the pyrimidine ring, particularly those activated by the electron-withdrawing groups. While the bromine at the 5-position can act as a leaving group in some instances, other positions on the ring can also be targets for nucleophiles, potentially leading to addition-elimination mechanisms or ring-opening reactions under harsh conditions. The N1-isopropyl group can sterically hinder the approach of nucleophiles to the N1-C2 and N1-C6 positions.

Electrophilic Substitution Preferences and Directing Effects

Electrophilic aromatic substitution on the pyrimidinone ring is generally less facile than on electron-rich aromatic systems due to the ring's inherent electron-deficient nature. However, the substituents on the ring play a crucial role in directing any potential electrophilic attack.

The directing effects of the substituents can be summarized as follows:

N1-isopropyl group : As an alkyl group, it is weakly activating and an ortho-, para-director through its electron-donating inductive effect.

Carbonyl group (at C2) : This is a deactivating group and a meta-director.

Bromine atom (at C5) : Halogens are deactivating yet ortho-, para-directing.

Role of the Bromine Substituent as a Strategic Handle for Chemical Transformations

The bromine atom at the 5-position is a key functional group that serves as a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, making this compound a valuable intermediate in synthetic chemistry.

One of the most significant applications is in the Suzuki-Miyaura cross-coupling reaction. libretexts.orgnih.govrsc.org In this reaction, the bromo-substituted pyrimidinone is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This methodology has been widely used to synthesize a diverse array of biaryl and related compounds. nih.govrsc.org

Examples of Cross-Coupling Reactions Utilizing a Bromo-Substituted Heterocycle

Reaction TypeReactantReagentsProduct
Suzuki-Miyaura CouplingArylboronic acidPd catalyst, Base5-Aryl-1-isopropylpyrimidin-2(1H)-one
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) cocatalyst, Base5-Alkynyl-1-isopropylpyrimidin-2(1H)-one
Heck CouplingAlkenePd catalyst, Base5-Alkenyl-1-isopropylpyrimidin-2(1H)-one
Buchwald-Hartwig AminationAminePd catalyst, Base5-Amino-1-isopropylpyrimidin-2(1H)-one

Impact of the Isopropyl Group on Steric and Electronic Properties and Reactivity

The N1-isopropyl group significantly influences the reactivity of the molecule through both steric and electronic effects.

Steric Effects: The isopropyl group is bulkier than a methyl or ethyl group, and this steric hindrance can affect the approach of reagents to the N1 nitrogen and the adjacent C2 and C6 positions. researchgate.net For reactions involving the N1 position, such as alkylation or acylation, the steric bulk of the isopropyl group may slow down the reaction rate compared to less substituted analogues. scialert.net Similarly, the approach of a nucleophile or electrophile to the C6 position might be sterically hindered.

Mechanistic Biological Activity and Structure Activity Relationships Sar of Pyrimidinone Analogues

Exploration of Diverse Biological Activities in Pyrimidinone Derivatives (excluding human/clinical)

Research into pyrimidinone derivatives has unveiled a multitude of biological activities, positioning them as promising candidates for further investigation. benthamdirect.comnih.gov Their pharmacological profile is extensive, ranging from antimicrobial to anticancer and anti-inflammatory effects. ijpsonline.comresearchgate.net

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antiviral)

Pyrimidinone analogues have demonstrated significant potential as antimicrobial agents. Studies have shown that specific derivatives exhibit potent activity against various pathogens. nih.govinnovareacademics.inproquest.com For instance, certain thienopyrimidine and thioxopyrimidine derivatives have shown promising biological activities. mdpi.com

Antibacterial Activity : A study on pyrano[2,3-d]pyrimidinone derivatives revealed that compound 7‐amino‐6‐cyano‐5-(5-nitrofuran-2-yl)‐pyrano[2,3-d]pyrimidin‐(1H,3H)-2,4‐diones exhibited excellent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 7.81 μg/mL. researchgate.net In another study, newly synthesized pyridinone derivatives fused with thiophene (B33073) rings, specifically compounds 5a, 7b, 9b, and 10b, showed potent antibacterial and antifungal bioactivity when compared with standard drugs like streptomycin. mdpi.com Similarly, certain mono- and dialkyl derivatives of 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, such as compounds 5h and 5j, displayed significant activity against Staphylococcus aureus. nih.gov

Antifungal Activity : The same series of 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives also showed antifungal properties. Compounds 5e, 7c, and 8c displayed moderate inhibitory activity against the fungus Candida albicans. nih.gov

Antiviral Activity : The dihydropyrimidinone core is found in batzelladine alkaloids, which have shown potent anti-HIV activity through HIVgp-120-CD4 inhibition. The pyrimidine (B1678525) nucleus is a known component in various antiviral agents. proquest.comrsc.org

Compound Series/DerivativeTarget OrganismActivity/MetricReference
Pyrano[2,3-d]pyrimidinone (4s)S. aureus, B. subtilis, E. coliMIC: 3.91-7.81 μg/mL researchgate.net
Pyridinone-Thiophene Fused (5a, 7b, 9b, 10b)Bacteria and FungiPotent bioactivity mdpi.com
Tetrahydropyrimidine (5h, 5j)Staphylococcus aureusSignificant activity nih.gov
Tetrahydropyrimidine (5e, 7c, 8c)Candida albicansModerate inhibitory activity nih.gov
Batzelladine AlkaloidsHIVPotent anti-HIV activity

Antitumor and Anticancer Research (mechanism-focused, non-clinical)

Pyrimidinone analogues are extensively studied for their antitumor properties, targeting various mechanisms involved in cancer cell proliferation. nih.govresearchgate.netijcrt.org A series of novel pyrimidinone-5-carbonitriles demonstrated potent cytotoxic activity against different cancer cell lines, including MCF-7 (breast) and Caco-2 (colon). researchgate.net For example, certain fused pyrimidinones (B12756618) showed cytotoxicity against MCF-7 cells comparable to the anticancer drug cisplatin. nih.gov This activity was linked to a significant increase in superoxide (B77818) dismutase activity and hydrogen peroxide levels, alongside a decrease in catalase and glutathione (B108866) peroxidase activities in the cancer cells. nih.gov

Pyrido[2,3-d]pyrimidine derivatives have also been identified as a privileged scaffold in anticancer drug design. ijcrt.orgnih.gov Research has shown that these compounds can act as potent cytotoxic agents against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cells. nih.gov Some derivatives of 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile displayed promising anticancer activity against leukemia, non-small cell lung, melanoma, and renal cancer cell lines. nih.gov

Anti-Inflammatory and Antioxidant Properties

Many pyrimidine derivatives exhibit significant anti-inflammatory and antioxidant activities. ijpsonline.comrsc.org

Anti-Inflammatory Activity : The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators like prostaglandin (B15479496) E₂, tumor necrosis factor-α (TNF-α), and cyclooxygenase (COX) enzymes. rsc.orgrsc.org A study on pyrimidine-5-carbonitrile derivatives revealed potent and selective COX-2 inhibition. researchgate.net Specifically, derivatives 10c, 10j, and 14e showed superior in vivo anti-inflammatory activity compared to the reference drug celecoxib, with edema inhibition reaching up to 89.5% after 4 hours. researchgate.net

Antioxidant Activity : The antioxidant potential of pyrimidine derivatives involves scavenging free radicals. ijpsonline.comresearchgate.net In one study, synthesized aryl-substituted pyrimidinone derivatives were screened for their antioxidant activity using a DPPH radical scavenging assay. Compounds 4d and 4j showed remarkable antioxidant activity. Another study evaluated novel 4H-chromenes containing a pyrimidine-2-thione moiety and found that all derivatives exhibited significant DPPH radical scavenging activity, with IC₅₀ values less than 42 μg/ml. ijpsonline.com Pyrido[2,3-d]pyrimidine derivatives have also been shown to strongly inhibit lipid peroxidation, a key process in oxidative stress. nih.gov

Other Investigated Biological Potentials (e.g., Antidiabetic, Anticonvulsive, Antihistaminic)

The structural diversity of pyrimidinone analogues has led to the exploration of other biological activities. benthamdirect.comnih.gov

Antidiabetic : A series of pyrimidinone derivatives containing thiazolidinediones were evaluated for their antidiabetic properties in insulin-resistant and hyperglycemic mice. One compound, PMT13, demonstrated superior plasma glucose, triglyceride, and insulin-lowering activity compared to rosiglitazone (B1679542) and pioglitazone. nih.gov

Anticonvulsive and Antihistaminic : The pyrimidine scaffold is present in compounds investigated for anticonvulsant and antihistaminic activities, highlighting the broad therapeutic potential of this chemical class. researchgate.netrsc.org

Elucidation of Molecular Mechanisms of Biological Action (excluding human/clinical)

The biological effects of pyrimidinone analogues are often rooted in their ability to interact with and inhibit specific enzymes that play critical roles in various cellular pathways.

Enzyme Inhibition Profiles (e.g., Dihydrofolate Reductase, CYP2C9, APOA1, EGFR, B-Raf(V600E))

Dihydrofolate Reductase (DHFR) Inhibition : DHFR is a crucial enzyme for the biosynthesis of purines, pyrimidines, and amino acids. ftb.com.hr Its inhibition can halt cell growth, making it a target for antimicrobial and antimetabolite drugs. Pyrimido-pyrimidine compounds have been identified as a novel class of bacterial DHFR inhibitors. Several of these compounds showed high potency, with IC₅₀ values as low as ≤0.05 mM, and selectivity for bacterial DHFR. ftb.com.hr The inhibitory mechanism relies on the specific structural motifs of the pyrimido-pyrimidine scaffold that allow it to fit into the enzyme's active site. ftb.com.hr

CYP2C9 Inhibition : In silico studies on a series of 13 designed pyrimidine analogues predicted that most of the compounds would act as substrates for the metabolizing enzyme CYP2C9. semanticscholar.org This interaction is crucial for understanding the pharmacokinetic profile of these potential drug candidates.

Epidermal Growth Factor Receptor (EGFR) Inhibition : EGFR is a protein kinase that is a key target in cancer therapy. semanticscholar.org Pyrimidine analogues are known to inhibit EGFR by binding to the ATP site, thereby reducing downstream signaling that leads to cell proliferation. semanticscholar.orgnih.gov Several pyrimidine derivatives have shown potent inhibitory activity against wild-type EGFR and its mutated forms (EGFRL858R and EGFRT790M). nih.govnih.gov For instance, pyrimidine analogues 4a and 4b displayed outstanding inhibitory activity against both wild-type and mutated EGFR isoforms. nih.gov

B-Raf(V600E) Inhibition : The B-Raf kinase, particularly the V600E mutant, is a driver in several cancers. mdpi.com Pyridopyrimidin-7-one based inhibitors have been discovered as potent and selective ATP-competitive inhibitors of B-RafV600E. nih.gov Furthermore, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were developed as dual inhibitors of both BRAFV600E and VEGFR-2, with some compounds showing remarkably high inhibitory activities comparable to the drug Sorafenib. nih.gov

Enzyme TargetPyrimidinone Analogue ClassKey FindingsReference
Dihydrofolate Reductase (DHFR)Pyrimido-pyrimidinesHigh potency (IC₅₀ ≤0.05 mM) and selective inhibitors of bacterial DHFR. ftb.com.hr
CYP2C9Designed Pyrimidine AnaloguesPredicted to act as substrates for the enzyme. semanticscholar.org
EGFR (WT, L858R, T790M)Pyrido[2,3-d]pyrimidines, Thieno[2,3-d]pyrimidinesPotent inhibition of wild-type and mutated EGFR isoforms. nih.govnih.gov
B-Raf(V600E)Pyridopyrimidin-7-ones, 1H-pyrazolo[3,4-d]pyrimidinesPotent and selective ATP-competitive inhibitors; dual inhibition with VEGFR-2. nih.govnih.gov

Protein Binding Dynamics and Interaction Studies

The biological activity of pyrimidinone derivatives is fundamentally linked to their ability to interact with proteins. Theoretical docking models have been employed to evaluate the potential interactions between various pyrimidinone derivatives and protein targets, such as the X-linked inhibitor of apoptosis protein (XIAP), which is implicated in cancer. ccij-online.org Studies have shown that certain derivatives can effectively bind to the surface of the XIAP protein, suggesting their potential to alter its biological activity. ccij-online.org

The pyrimidine ring is considered a "privileged substructure" in medicinal chemistry because it can effectively form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving a drug's pharmacokinetic properties. nih.gov This characteristic is leveraged in designing molecules to modulate complex protein-protein interactions (PPIs), which have historically been challenging targets due to their large, flat surfaces. nih.gov Strategies such as privileged substructure-based diversity-oriented synthesis (pDOS) aim to create a wide variety of pyrimidine-embedded polyheterocyclic skeletons. nih.gov This approach generates molecules with excellent shape diversity, enabling them to target the broad interfaces involved in PPIs more effectively than traditional small molecules. nih.gov

The specific interactions are often governed by hydrogen bonding. For instance, studies on pyrimidine amino acid derivatives have analyzed their supramolecular structures, which can serve as minimalistic models for protein-DNA binding interactions. rsc.org These analyses reveal recurring hydrogen-bonding patterns, such as the R2(2)(8) motifs formed between a carboxylate group and the aminopyridine ring, alongside other interactions like π-stacking and halogen bonding. rsc.org The inherent tendency of pyrimidinones to form N–H···O hydrogen bonds, similar to those between nucleobases, has been observed to persist from the solution state to the solid crystalline state. acs.org

Compound ClassTarget ProteinKey Interactions ObservedStudy Type
Pyrimidinone derivativesXIAPSurface bindingTheoretical Docking ccij-online.org
Pyrimidine-embedded polyheterocyclesProtein-Protein InterfacesShape-driven binding to large surfacesDiversity-Oriented Synthesis nih.gov
Pyrimidine-amino acid hybridsN/A (Model System)Hydrogen bonding (R2(2)(8) motifs), π-stacking, halogen bondingX-ray Crystallography, DFT rsc.org
2,5′-ThiodipyrimidinesHsp70Binding to allosteric site, hydrophobic interactionsHomology Modeling, SAR nih.gov

Modulation of Kinase Activity (e.g., Fms, Kit, Flt-3)

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, particularly for Fms-like tyrosine kinase 3 (FLT3). benthamscience.com FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. medjrf.comnih.gov Activating mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis, making it a key therapeutic target. benthamscience.comnih.gov

A variety of small-molecule inhibitors targeting FLT3 have been investigated. medjrf.com Structure-activity relationship (SAR) studies have led to the discovery of potent and selective FLT3 inhibitors based on the pyrimidine framework. For example, a series of 3-amide-pyrimidine-based derivatives were developed through structural modifications of a known inhibitor, G-749. nih.gov One derivative, MY-10, demonstrated potent inhibitory activity against both FLT3-ITD (IC50 = 6.5 nM) and FLT3-D835Y (IC50 = 10.3 nM) mutants. nih.gov A crucial aspect of its development was ensuring selectivity; MY-10 showed no inhibitory activity against the related c-KIT kinase (IC50 > 100 μM), which is important for reducing potential side effects like myelosuppression. nih.govresearchgate.net Mechanistic studies confirmed that this compound induced cell cycle arrest and apoptosis in leukemia cells. nih.gov

Similarly, a series of pyrrolo[2,3-d]pyrimidine derivatives have been optimized for activity against FLT3-ITD mutant cancer cells. researchgate.net One compound from this series, 9u, not only had nanomolar FLT3 inhibitory activity but also showed over 40-fold selectivity for FLT3 compared to c-Kit kinase. researchgate.net This high selectivity is a primary goal in the design of next-generation kinase inhibitors to overcome the challenges of drug resistance and toxicity associated with less selective, multi-kinase inhibitors. nih.govnih.gov

Inhibitor SeriesTarget Kinase(s)Key FindingReference
3-Amide-pyrimidine derivativesFLT3-ITD, FLT3-D835YPotent and selective inhibition; no activity against c-KIT. nih.gov
Pyrrolo[2,3-d]pyrimidine derivativesFLT3High potency and >40-fold selectivity over c-Kit. researchgate.net

Mimicry of Nucleobases and Implications for Biological Pathways

The structural resemblance of the pyrimidinone core to natural pyrimidine nucleobases is a key factor in its biological activity. acs.org This mimicry allows these compounds to interact with biological machinery that would typically bind to DNA or RNA precursors. The ability of pyrimidinones to form N–H···O hydrogen bonds is analogous to the interactions seen between nitrogenous bases in the double helix. acs.org

This principle of biomimicry is central to their function. Pyrimidine-modified amino acids have been studied as models for protein-DNA interactions, where the pyrimidine part of the molecule engages in hydrogen bonding patterns that are recurrent in biological recognition events. rsc.org The de novo biosynthesis of pyrimidine nucleobases, a fundamental biological pathway, builds these essential molecules from precursors like aspartate. nih.gov Synthetic pyrimidinone analogues can potentially interfere with or modulate these pathways. For instance, dietary factors that affect the availability of precursors for pyrimidine synthesis, such as a high-protein diet, can alter these pathways and subsequently influence the toxicity of antipyrimidine drugs. nih.gov This highlights the intricate relationship between external factors, fundamental metabolic pathways, and the activity of pyrimidine-based compounds.

Systematic Structure-Activity Relationship (SAR) Studies on Pyrimidinone Scaffolds

Systematic SAR studies are crucial for optimizing the potency and selectivity of pyrimidinone-based drug candidates. acs.orgic.ac.uk These studies involve the methodical variation of different parts of the molecule—the core scaffold, substituents, and their positions—to understand how structural changes affect biological activity. acs.org

Influence of Substituent Variations (e.g., Halogen, Alkyl Groups) on Bioactivity

The type and nature of substituents on the pyrimidinone ring profoundly impact bioactivity. youtube.com Halogen atoms (F, Cl, Br, I) and alkyl groups are common modifications used to modulate a compound's properties. youtube.com

Halogen Substituents: The introduction of halogens can influence binding through several mechanisms, including halogen bonding—a noncovalent interaction between an electrophilic region on the halogen and a nucleophilic site on the target protein. rsc.orgnih.gov The influence of halogen atoms often increases in the order of Cl < Br < I, corresponding to the increasing size and polarizability of the halogen atom. nih.gov In a series of sulfur-containing flavonoids, changing the halogen substituent from fluorine to iodine resulted in a significant increase in antibacterial potency, suggesting that the size of the halogen was the main determinant of activity. nih.gov

Alkyl and Other Groups: The addition of alkyl groups can enhance hydrophobic interactions with the target protein. youtube.com In a study of pyrimidine-4-carboxamides, replacing a polar morpholine (B109124) group with a more hydrophobic piperidine (B6355638) was tolerated, while adding a dimethylamine (B145610) or a pyrrolidine (B122466) group increased potency, suggesting the original group was too polar or experienced steric hindrance. acs.org In another series of thienopyrimidine derivatives, replacing aryl substituents at the 2nd position with various alkyl groups (ethyl, methyl, 2-chloroethyl) had a significant effect on their anti-proliferative activity and selectivity against cancer cell lines. nih.gov The ethyl-substituted compound, in particular, was identified as a lead structure due to its favorable selectivity index. nih.gov

ScaffoldSubstituent VariationEffect on BioactivityReference
Pyrimidine-4-carboxamidesReplacement of morpholine with smaller alkylamines (e.g., pyrrolidine)~4-fold increase in potency acs.org
ThienopyrimidinesIntroduction of ethyl group at position 2Improved selectivity index against cancer cells nih.gov
Tricyclic FlavonoidsVariation of halogen (F, Cl, Br, I)Potency increased with halogen size (F to I) nih.gov
Diaryl PyrimidinesReplacement of methyl with NH2 or SCH3 groupModulated anti-inflammatory activity and selectivity for NO or IL-6 inhibition mdpi.com

Positional Effects of Substituents on Biological Potency and Selectivity

The position of a substituent on the pyrimidinone scaffold is as critical as its chemical nature. Even small changes in the location of a functional group can lead to significant differences in biological potency and selectivity.

In one detailed SAR study, the positions of nitrogen atoms within the pyrimidine ring itself were investigated. acs.org Moving a nitrogen atom from one position to another (creating a regioisomer) resulted in a significant decrease in potency, indicating that the original pyrimidine scaffold was optimal for interacting with the target protein, likely by forming a key hydrogen bond. acs.org Similarly, when modifying a substituent attached to the core, the position mattered greatly. For a morpholine ring attached to the pyrimidine, substitutions at its 4-position were found to be unfavorable for activity. acs.org

In a different series of compounds, a hydroxy group in the para-position of a benzene (B151609) ring was found to be crucial for high inhibitory activity and specificity towards its target. mdpi.com This suggests that the precise positioning of this hydrophilic group was necessary for an effective interaction with the binding site. mdpi.com Docking studies of Hsp70 inhibitors revealed that substituents at different positions on the pyrimidine ring were positioned to interact with distinct hydrophobic subpockets of the protein's allosteric site. nih.gov For example, a substituent at the X5 position could be accommodated in a subpocket to form interactions with Tyr41, Phe68, and Trp90, while a group at the X4 position would interact with a different set of residues, including Leu237 and Val238. nih.gov This demonstrates how positional changes directly influence which protein residues a ligand can interact with, thereby affecting its binding affinity.

Strategies for Rational Design and Optimization of Pyrimidinone-Based Ligands

The development of potent and selective pyrimidinone-based ligands relies on rational design strategies that incorporate structural biology, computational chemistry, and synthetic innovation. researchgate.netacs.org A primary approach involves using a known inhibitor or a high-throughput screening hit as a starting point. nih.gov

Structure-Based and Scaffold Modification Strategies: When the 3D structure of the target protein is known (e.g., from X-ray crystallography), it can guide the optimization process. acs.org This allows for the rational introduction of functional groups to improve interactions with specific residues in the binding pocket. acs.org Other strategies include structure simplification, to reduce molecular complexity while retaining activity, and "scaffold hopping," which involves replacing the core scaffold with a different one that maintains the key binding interactions. nih.gov The pDOS strategy mentioned earlier is another advanced approach, designed to efficiently generate a library of compounds with maximal skeletal diversity from a single pyrimidine-based starting material. nih.gov

Optimization of Physicochemical Properties: Beyond improving potency, rational design aims to optimize a molecule's "drug-likeness." This involves focusing on metrics like Ligand Efficiency (LE) and Lipophilic Efficiency (LipE), which relate a compound's potency to its size and lipophilicity, respectively. acs.org For example, an initial furano-pyrimidine Aurora kinase inhibitor was potent in vitro but inactive in vivo. acs.org By analyzing its co-crystal structure, researchers rationally introduced solubilizing functional groups to optimize both its activity and its physicochemical properties, ultimately leading to an in vivo active agent. acs.org Computational tools are also integral to modern design, with molecular dynamics simulations used to assess the stability of ligand-protein complexes and ADME (absorption, distribution, metabolism, and excretion) predictions used to evaluate druglikeness. researchgate.net

Advanced Research Applications in Interdisciplinary Fields

Utility as a Crucial Synthetic Intermediate in Complex Molecule Synthesis

The strategic placement of a bromine atom and an isopropyl group on the pyrimidinone core makes 5-Bromo-1-isopropylpyrimidin-2(1H)-one a valuable intermediate in the synthesis of more complex molecules. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of intricate molecular architectures.

While specific, publicly documented syntheses of highly complex natural products or pharmaceuticals directly employing this compound are not extensively detailed in available literature, the reactivity of the bromopyrimidine moiety is well-established. This allows chemists to introduce a wide array of substituents at the 5-position, thereby building molecular complexity and tailoring the properties of the final compound. The isopropyl group at the 1-position provides steric bulk and influences the solubility and electronic properties of the molecule, which can be advantageous in subsequent synthetic steps.

Contributions to Drug Discovery and Medicinal Chemistry Research (mechanism and scaffold focused, non-clinical)

The pyrimidinone scaffold is a well-recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes pyrimidinone derivatives, including this compound, attractive starting points for the design and synthesis of novel therapeutic agents.

The core pyrimidinone structure can act as a bioisostere for naturally occurring nucleobases, allowing it to interact with a variety of enzymes and receptors involved in cellular processes. The bromine atom on this compound can be utilized to explore the structure-activity relationship (SAR) of potential drug candidates. By replacing the bromine with different functional groups, medicinal chemists can systematically probe the binding pocket of a target protein to optimize potency and selectivity.

While specific non-clinical studies detailing the mechanism of action for derivatives of this compound are not prominently published, the general class of pyrimidinone derivatives has been investigated for a wide range of biological activities, including as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyrimidinone scaffold can be elaborated to create potent and selective kinase inhibitors.

A related compound, N-(4-(4-fluorophenyl)-5-(bromomethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, serves as a key intermediate in the synthesis of Rosuvastatin, a widely used statin drug. google.comgoogleapis.com This highlights the potential of the broader 5-bromo-isopropylpyrimidine scaffold in the development of impactful pharmaceuticals.

Exploration in Agricultural Chemistry for Agrochemical Development

The pyrimidine (B1678525) core is also a common feature in a number of commercially successful agrochemicals, including fungicides and herbicides. The structural motifs present in this compound make it a compound of interest for the development of new crop protection agents.

The development of novel agrochemicals is driven by the need for compounds with improved efficacy, better safety profiles, and new modes of action to combat the evolution of resistance in pests and weeds. The 5-bromopyrimidine (B23866) unit can be a key pharmacophore in molecules designed to interact with specific biological targets in fungi, insects, or plants.

Potential in Materials Science and Functional Molecule Design

The application of pyrimidinone derivatives is an emerging area of interest in materials science. The rigid, planar structure of the pyrimidinone ring, combined with its electronic properties, makes it a candidate for incorporation into functional organic materials. The presence of the bromine atom in this compound offers a reactive site for polymerization or for the attachment of other functional moieties to create materials with specific optical or electronic properties.

For instance, brominated aromatic and heterocyclic compounds can be used as precursors for the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of the pyrimidinone core through substitution at the bromine position could allow for the rational design of materials with desired energy levels and charge transport characteristics. However, it is important to note that the exploration of this compound in materials science is still in its early stages, and further research is needed to fully realize its potential in this interdisciplinary field.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-Bromo-1-isopropylpyrimidin-2(1H)-one?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromination of a pyrimidin-2(1H)-one precursor using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions can introduce the bromo substituent. The isopropyl group is often introduced via alkylation using isopropyl halides or Mitsunobu reactions . One-pot multicomponent reactions, as described for dihydropyrimidinone derivatives, may also be adapted for this compound .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer :

  • Chromatography : Column chromatography (silica gel, eluent: chloroform/methanol) is used for purification .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the isopropyl group (δ ~1.3 ppm for CH₃, δ ~4.5 ppm for CH) and pyrimidinone core (e.g., carbonyl at ~165 ppm in ¹³C NMR) .
  • IR : Characteristic carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-Br vibration at ~560 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ corresponding to C₇H₁₀BrN₂O (calc. 233.01) .

Q. What safety precautions are recommended when handling brominated pyrimidinones?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including nitrile gloves and lab coats.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Consult safety databases (e.g., HSDB, CAMEO Chemicals) for brominated compound hazards .
  • Dispose of waste via halogenated organic waste streams .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in substitution reactions?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
  • Temperature Control : Reactions at 60–80°C minimize side reactions (e.g., dehalogenation) .
  • Purification : Gradient elution in column chromatography resolves byproducts (e.g., di-alkylated species) .

Q. How does the isopropyl group influence the reactivity of the pyrimidin-2(1H)-one core in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The isopropyl group hinders electrophilic substitution at the 4- and 6-positions, directing reactivity to the 5-bromo site.
  • Electronic Effects : Electron-donating isopropyl groups slightly deactivate the ring, requiring stronger catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings .
  • Comparative Data : Trifluoromethyl substituents (as in 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one) show higher electrophilicity due to electron-withdrawing effects .

Q. Can computational methods predict regioselectivity in electrophilic substitutions on this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces, identifying electron-rich sites (e.g., carbonyl oxygen) for electrophilic attack .
  • Molecular Dynamics : Simulate solvation effects to model reaction pathways in solvents like DMF .

Q. What are the challenges in analyzing environmental stability of this compound on lab surfaces?

  • Methodological Answer :

  • Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption on glass or stainless steel .
  • Degradation Analysis : Expose the compound to UV light or oxidants (e.g., ozone) and monitor decomposition via LC-MS .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.